5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde

Description

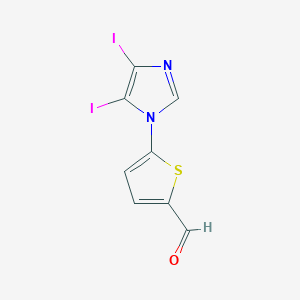

5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 4,5-diiodoimidazole group and at the 2-position with a formyl (-CHO) group.

Properties

Molecular Formula |

C8H4I2N2OS |

|---|---|

Molecular Weight |

430.01 g/mol |

IUPAC Name |

5-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)6-2-1-5(3-13)14-6/h1-4H |

InChI Key |

UUGJOWNJRJODFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)N2C=NC(=C2I)I)C=O |

Origin of Product |

United States |

Preparation Methods

Iodination of Imidazole Derivatives

The initial step involves the selective iodination of the imidazole ring. This is typically achieved using strong oxidizing agents such as iodine in the presence of oxidants like hydrogen peroxide or N-iodosuccinimide (NIS). The reaction is conducted under controlled temperature conditions to prevent over-iodination or undesired substitution at other positions on the heterocycle.

- Reagents: Iodine (I₂), N-iodosuccinimide (NIS), or iodine with oxidants

- Solvent: Acetic acid, acetonitrile, or dimethylformamide (DMF)

- Temperature: 0°C to room temperature

- Duration: 2-6 hours depending on reactivity

Coupling with Thiophene Derivatives

Following iodination, the imidazole derivative is coupled with a thiophene-2-carbaldehyde precursor. This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, which facilitate the formation of the C–C bond between the heterocyclic rings.

- Catalysts: Palladium(0) complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Reagents: Boronic acids or stannanes bearing the thiophene-2-carbaldehyde moiety

- Solvent: Toluene, dimethylformamide, or ethanol

- Base: Potassium carbonate or cesium carbonate

- Temperature: 80-120°C

- Duration: 12-24 hours

Oxidation and Functionalization

Post-coupling, the aldehyde group on the thiophene ring can be further functionalized or oxidized to enhance reactivity or facilitate subsequent modifications. Oxidation agents like PCC (pyridinium chlorochromate) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used under mild conditions to preserve the integrity of the heterocyclic core.

Industrial-Scale Synthesis

In large-scale production, continuous flow reactors and automated systems are employed to improve safety, control, and reproducibility. These systems allow precise temperature regulation, reagent addition, and reaction monitoring. The key considerations include:

- Use of environmentally benign solvents

- Optimization of reaction times to reduce waste

- Recycling of catalysts and reagents

- Implementation of in-line purification techniques

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Selectivity and Yield: The key to successful synthesis lies in controlling the iodination step to prevent polyiodination or undesired substitution. Optimized conditions have yielded high purity products with yields exceeding 70% in laboratory settings.

- Catalyst Optimization: Palladium catalysts are essential for coupling reactions; ligand choice and catalyst loading significantly influence reaction efficiency.

- Environmental Considerations: Use of greener solvents and catalyst recycling are increasingly adopted in industrial processes to reduce environmental impact.

- Reaction Monitoring: Techniques such as TLC, HPLC, and NMR spectroscopy are employed for real-time monitoring of reaction progress and purity assessment.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole-thiophene compounds.

Scientific Research Applications

5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The iodine atoms can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The aldehyde group can also form covalent bonds with amino acids, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Carbaldehyde Moieties

(a) 5-(2,3-Diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde (Compound 3, )

- Structure: Contains a quinoxaline core fused with thiophene and phenyl groups, with a terminal thiophene-2-carbaldehyde.

- Synthesis : Prepared via a 24-hour reflux in dichloroethane, yielding 16% after purification .

- Key Differences: The quinoxaline core introduces extended π-conjugation, enhancing electronic delocalization compared to the imidazole-based target compound.

(b) 5-(8-(3,4-Ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde (Compound 5, )

- Structure: Features an ethylenedioxythiophene (EDOT) substituent, known for improving charge transport in conductive polymers.

- Synthesis : Synthesized via Stille coupling with PdCl₂(PPh₃)₂ catalyst, yielding 34.2% .

- Key Differences : The EDOT group increases solubility and redox activity, whereas the target compound’s diiodoimidazole may prioritize stability and halogen interactions.

Imidazole-Based Analogues

(a) 4,5-Diiodo-2-phenyl-1H-imidazole ()

- Structure : A diiodoimidazole with a phenyl substituent at the 2-position.

- Synthesis : Isolated as a byproduct (30% yield) from a reaction involving 2-phenylimidazole-4-carbaldehyde, iodine, and K₂CO₃ in tert-butyl alcohol .

- Key Differences : The absence of a thiophene-carbaldehyde group limits its utility in applications requiring aldehyde-directed reactivity (e.g., Schiff base formation).

(b) 2-(Methylthio)-1H-imidazol-5(4H)-ones ()

- Structure : Imidazolones with methylthio substituents, synthesized via microwave-assisted condensation.

- Synthesis : Microwave irradiation reduced reaction times significantly compared to traditional methods .

- Key Differences : The thioether group and imidazolone ring contrast with the target compound’s iodine and aldehyde functionalities, impacting redox behavior and intermolecular interactions.

Comparative Data Tables

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Electronic Effects: The diiodo substituents in the target compound likely enhance electron-withdrawing character, making the aldehyde group more reactive toward nucleophilic additions compared to non-halogenated analogs .

- Synthetic Challenges : Low yields in (14.6–34.2%) highlight the difficulty of cross-coupling reactions with bulky iodinated precursors. Optimizing catalysts (e.g., PdCl₂(PPh₃)₂) or using microwave-assisted methods (as in ) could improve efficiency .

- Applications : The target compound’s iodine atoms may enable unique crystal packing via halogen bonds, a feature absent in EDOT- or phenyl-substituted analogs .

Biological Activity

5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound notable for its complex structure, which incorporates both imidazole and thiophene rings. The presence of iodine atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 430.01 g/mol. The structure features an aldehyde group that can engage in various biochemical interactions, potentially leading to significant biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H4I2N2OS |

| Molecular Weight | 430.01 g/mol |

| IUPAC Name | 5-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |

| InChI | InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)6-2-1-5(3-13)14-6/h1-4H |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The iodine atoms can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. Additionally, the aldehyde group can form covalent bonds with amino acids, inhibiting enzyme activity and altering metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 28 |

| B. subtilis | 25 |

| P. aeruginosa | 22 |

In a study by Jain et al., compounds derived from imidazole structures demonstrated good antimicrobial potential against common pathogens such as Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown that it can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Study on Antibacterial Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole and evaluated their antibacterial properties using the cylinder well diffusion method . The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria.

Investigation into Anticancer Effects

A detailed investigation into the anticancer properties of imidazole derivatives highlighted the potential of compounds containing thiophene moieties to act as effective inhibitors against specific cancer types . The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Q. Basic

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Aromatic protons on thiophene (δ 7.2–8.1 ppm) and imidazole (δ 7.5–8.5 ppm) indicate substitution patterns.

- 13C NMR : Carbonyl carbon (δ ~190 ppm) and iodine-induced deshielding of adjacent carbons (δ 90–110 ppm) confirm iodination .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 490.8 for C₈H₅I₂N₂OS).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

What challenges arise during crystallographic analysis, and how are they addressed?

Q. Advanced

- Crystal Growth : Low solubility in common solvents (e.g., DCM, THF) necessitates slow evaporation or diffusion methods.

- Data Collection : Heavy iodine atoms cause strong absorption; synchrotron radiation or Mo/Kα X-ray sources improve data quality.

- Refinement : SHELXL (via WinGX suite) handles anisotropic displacement parameters for iodine atoms. Twinning or disorder in the thiophene ring requires iterative refinement .

How do electronic effects of iodine influence reactivity in further functionalization?

Q. Advanced

- Steric and Electronic Effects :

- Iodine’s large size hinders nucleophilic attack at the imidazole C4/C5 positions.

- Electron-withdrawing iodine deactivates the imidazole ring, directing electrophilic substitution to the thiophene moiety.

- Applications : Iodine enhances intermolecular halogen bonding, useful in crystal engineering or stabilizing transition states in catalysis .

What computational methods predict the compound’s electronic and optical properties?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~3.2 eV for thiophene-imidazole systems) and charge distribution.

- TD-DFT : Predicts UV-Vis absorption spectra (λmax ~350–400 nm) for applications in optoelectronics.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by aligning the aldehyde group with active-site lysine residues .

What strategies mitigate competing side reactions during iodination?

Q. Basic

- Controlled Stoichiometry : Use 2.1–2.2 equivalents of iodinating agent to avoid poly-iodination.

- Temperature Control : Maintain 0–5°C during iodine addition to suppress radical pathways.

- Workup : Quench excess iodine with sodium thiosulfate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

How can the aldehyde group be selectively functionalized without affecting iodine substituents?

Q. Advanced

- Protection : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) before iodination.

- Reductive Amination : React with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form imine derivatives.

- Oxidation : Transform the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions, though this risks oxidizing the thiophene ring .

What are the safety protocols for handling this compound?

Q. Basic

- Storage : Keep under argon at –20°C in amber vials to prevent light/oxygen degradation.

- Handling : Use gloves and fume hoods; iodine vapors and aldehyde reactivity pose respiratory and skin irritation risks.

- Disposal : Neutralize with 10% NaOH solution before incineration .

How does tautomerism in the imidazole ring affect spectroscopic interpretation?

Q. Advanced

- Tautomeric Forms : The 1H-imidazole ring exists in equilibrium between N1-H and N3-H tautomers.

- Detection : Low-temperature 1H NMR (e.g., –40°C in CD₂Cl₂) slows exchange, resolving separate NH peaks.

- Computational Insight : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers .

What role does this compound play in synthesizing coordination polymers or MOFs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.